![molecular formula C26H27N5O3S2 B2889554 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-37-2](/img/structure/B2889554.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H27N5O3S2 and its molecular weight is 521.65. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
One aspect of research focuses on the synthesis of aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes, exploring nanomolar half maximal inhibitory concentrations across various isoenzymes. This investigation into aromatic sulfonamides, while not directly mentioning the specific chemical, contributes to understanding the synthesis and potential inhibitory capabilities of related compounds (Supuran et al., 2013).
Polymer Synthesis
Research into the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the versatility of compounds related to the one , especially in creating polymers with significant thermal stability and solubility in various solvents. This reveals the potential of such compounds in polymer science for creating materials with desirable physical properties (Hsiao et al., 2000).
Fungicidal Activity
The synthesis and investigation of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones highlight another area of scientific research. These compounds, developed through specific synthesis processes, were tested for fungicidal activity, indicating the potential biological applications of related chemical structures (Pilyugin et al., 2008).
Thermal and Mechanical Properties of Polymers
The creation of organo-soluble new polyamides through the synthesis of semifluorinated aromatic diamines showcases the intersection of chemical synthesis with material science. These polyamides exhibit high glass-transition temperatures and good thermal stability, suggesting applications in areas requiring materials that can withstand extreme conditions (Bera et al., 2012).
Optical and Electronic Applications
The development of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, offering high refractive indices and small birefringences, points to applications in optics and electronics. These materials' properties make them suitable for use in lenses, displays, and other devices requiring precise optical characteristics (Tapaswi et al., 2015).
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S2/c1-26(2,3)21-10-6-19(7-11-21)23-18-35-25(29-23)30-24(32)20-8-12-22(13-9-20)36(33,34)31(16-4-14-27)17-5-15-28/h6-13,18H,4-5,16-17H2,1-3H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDMVLIBCUVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

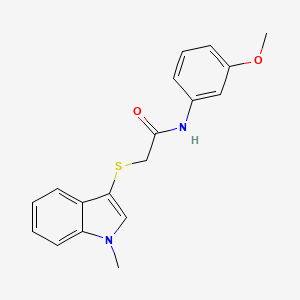


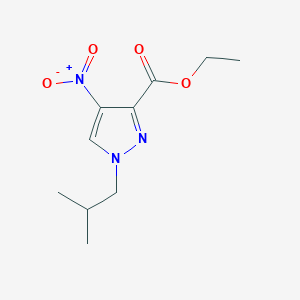

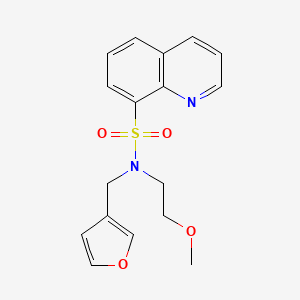

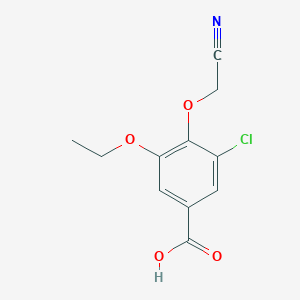
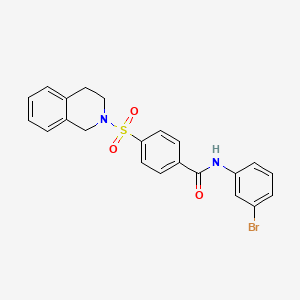
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)
![(E)-3,4,5-trimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889489.png)

![2-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide](/img/structure/B2889493.png)